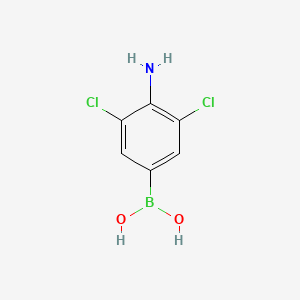
(4-Amino-3,5-dichlorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Amino-3,5-dichlorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with amino and dichloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3,5-dichlorophenyl)boronic acid typically involves the reaction of 4-amino-3,5-dichlorophenylboronic ester with an appropriate hydrolyzing agent. One common method is the hydrolysis of the corresponding boronic ester using aqueous acid or base under controlled conditions to yield the boronic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrolysis of boronic esters using automated reactors to ensure precise control over reaction conditions. This process ensures high yield and purity of the final product, which is essential for its use in various applications.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-3,5-dichlorophenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with halides or triflates in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The amino and dichloro groups can undergo reduction under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of dechlorinated or deaminated products.
Scientific Research Applications
(4-Amino-3,5-dichlorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Potential use in the development of enzyme inhibitors due to its boronic acid group, which can interact with active sites of enzymes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals that require boronic acid moieties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-Amino-3,5-dichlorophenyl)boronic acid in chemical reactions involves the formation of transient intermediates that facilitate the transfer of functional groups. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired product . The amino and dichloro substituents can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorophenylboronic acid: Similar structure but lacks the amino group, which can affect its reactivity and applications.
4-Aminophenylboronic acid: Similar structure but lacks the dichloro groups, which can influence its chemical properties and uses.
Uniqueness
(4-Amino-3,5-dichlorophenyl)boronic acid is unique due to the presence of both amino and dichloro substituents on the phenyl ring. This combination of functional groups provides distinct reactivity patterns and makes it a versatile building block for synthesizing a wide range of compounds.
Properties
Molecular Formula |
C6H6BCl2NO2 |
|---|---|
Molecular Weight |
205.83 g/mol |
IUPAC Name |
(4-amino-3,5-dichlorophenyl)boronic acid |
InChI |
InChI=1S/C6H6BCl2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H,10H2 |
InChI Key |
JATKJMCLGVHYNT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)N)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 1-(aminomethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13465701.png)
![Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13465703.png)
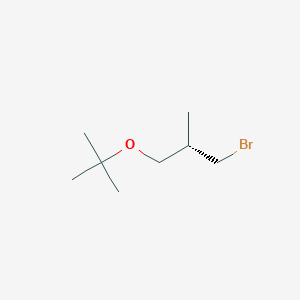
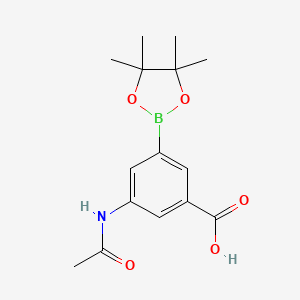
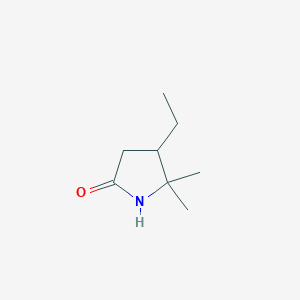
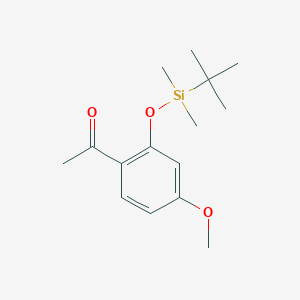
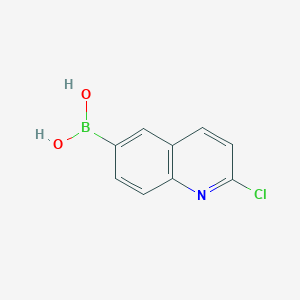
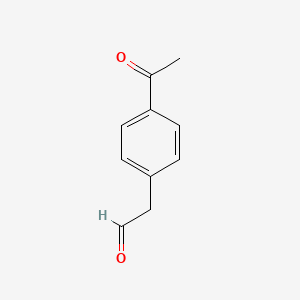
![tert-butyl N-[2-(2,4-dibromophenyl)ethyl]carbamate](/img/structure/B13465746.png)
![Potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide](/img/structure/B13465754.png)
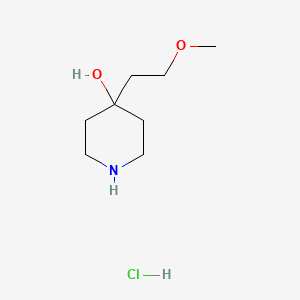

![3,6-Diazabicyclo[3.2.2]nonan-7-one hydrochloride](/img/structure/B13465781.png)
amine hydrochloride](/img/structure/B13465782.png)
